molecular formula C17H14FNO5S B2809153 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide CAS No. 1448053-93-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide

Cat. No. B2809153
M. Wt: 363.36
InChI Key: GUDOOAYAVDIIMB-UHFFFAOYSA-N
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Description

The benzo[d][1,3]dioxol-5-yl group is an integral part of many natural products, such as sesamol and piperine . Compounds containing this group have been explored due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .


Synthesis Analysis

The synthesis of compounds containing the benzo[d][1,3]dioxol-5-yl group can involve various methods. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of compounds containing the benzo[d][1,3]dioxol-5-yl group can be determined using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, the molecular weight of a compound containing this group can be determined using mass spectrometry .

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide derivatives, such as those described by Hashimoto et al. (2002), have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Enantioselective Fluorination

Sulfonamide compounds have been utilized in enantioselective fluorination reactions, enhancing the enantioselectivity of products. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding analogue of popular fluorinating reagent, N-fluorobenzenesulfonmide (NFSI), to improve the enantioselectivity of silylenol ether fluorination H. Yasui, Takeshi Yamamoto, Takehisa Ishimaru, T. Fukuzumi, Etsuko Tokunaga, Kakehi Akikazu, M. Shiro, N. Shibata, 2011.

Anticancer Activity

Sulfonamide derivatives have also been explored for their potential in cancer treatment. For instance, compounds with sulfonamide moieties have shown DNA binding, DNA cleavage, genotoxicity, and anticancer activities in various studies. González-Álvarez et al. (2013) reported on mixed-ligand copper(II)-sulfonamide complexes demonstrating promising results in vitro, suggesting their potential as therapeutic agents in cancer treatment M. González-Álvarez, Alejandro Pascual-Álvarez, L. del Castillo Agudo, A. Castiñeiras, M. Liu-González, J. Borrás, Gloria Alzuet-Piña, 2013.

Antibacterial Agents

Research by Abbasi et al. (2016) focused on synthesizing N-substituted sulfonamides with a benzodioxane moiety to investigate their antibacterial potential. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting the versatility of sulfonamide derivatives in developing new antibacterial agents M. Abbasi, S. Tariq, Aziz‐ur‐Rehman, S. Z. Siddiqui, I. Ahmad, R. Malik, S. A. Shah, 2016.

Safety And Hazards

The safety and hazards associated with compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, some compounds with this group may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions for research on compounds containing the benzo[d][1,3]dioxol-5-yl group are likely to involve further exploration of their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies on their biological activities and mechanisms of action could lead to the development of new therapeutic agents .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c18-14-5-1-2-6-17(14)25(20,21)19-9-3-4-10-22-13-7-8-15-16(11-13)24-12-23-15/h1-2,5-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDOOAYAVDIIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide

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